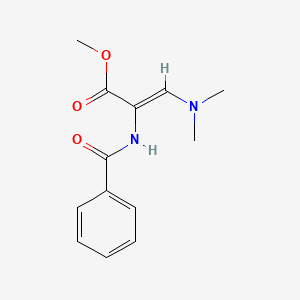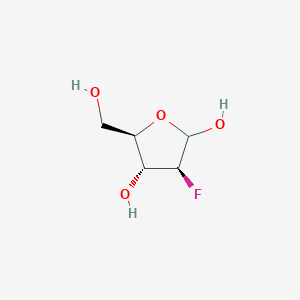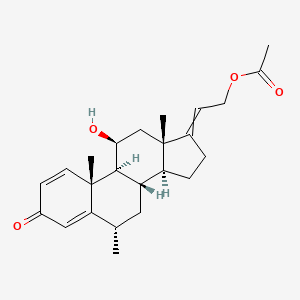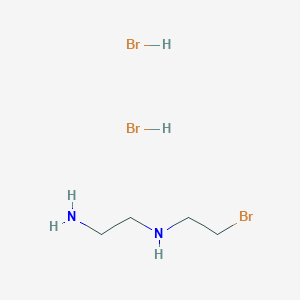
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dimethylamino)benzoate is a compound with the linear formula C10H13NO2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds, such as Adame® (Dimethylaminoethyl Acrylate), is produced by transesterification . Another compound, quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers, was synthesized via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .Molecular Structure Analysis
The molecular formula of Methyl 2-(dimethylamino)benzoate is C10H13NO2 . For a similar compound, 2-(N,N-Dimethylamino)ethyl acrylate, the molecular formula is H2C=CHCO2CH2CH2N(CH3)2 .Chemical Reactions Analysis
The polymerization of similar compounds, such as methyl methacrylate (MMA), has been studied. For instance, the polymerization of MMA exhibited activity up to 6400 h −1 TOF and a relatively high initiation efficiency, producing polymers with an ultrahigh molecular weight .Physical And Chemical Properties Analysis
Methyl 2-(dimethylamino)benzoate is a liquid at 20°C with a boiling point of 131°C/11.5 mmHg and a specific gravity of 1.10 .Aplicaciones Científicas De Investigación
Antibacterial Applications
“Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” could potentially be used in the development of antibacterial agents. For instance, quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers have been synthesized for multipurpose antibacterial applications . These copolymers can be dissolved in aqueous media at low concentrations to evaluate their antibacterial activity. They can also be gelated as hydrogels on substrate surfaces to inhibit bacterial adhesion, biofilm formation, and bacterial colonization .
Organic Synthesis
This compound could serve as an important raw material and intermediate in organic synthesis . It could be used in the synthesis of various organic compounds, contributing to the development of new materials and chemical products .
Pharmaceuticals
“Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” could be used in the pharmaceutical industry as an intermediate in the synthesis of various drugs . Its unique chemical structure could potentially contribute to the development of new therapeutic agents .
Catalytic Agent
This compound could potentially be used as a catalytic agent in various chemical reactions . Its unique chemical properties could enhance the efficiency and selectivity of these reactions .
Petrochemical Additive
“Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” could be used as an additive in the petrochemical industry . It could potentially enhance the performance of various petrochemical products .
Agrochemicals
This compound could potentially be used in the development of agrochemicals . It could contribute to the synthesis of various pesticides, herbicides, and other agricultural chemicals .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLTUIYGIXNEOM-LUAWRHEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)



![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)